3,4-dimethylbenzaldehyde oxime
Description
3,4-Dimethylbenzaldehyde oxime is the oxime derivative of 3,4-dimethylbenzaldehyde, formed by the condensation of the aldehyde with hydroxylamine (NH$_2$OH). The parent aldehyde, 3,4-dimethylbenzaldehyde (CAS: 5973-71-7), is a commercially significant aromatic aldehyde with a molecular weight of 134.18 g/mol and applications spanning pharmaceuticals, agrochemicals, polymers, and flavor industries . Its oxime derivative retains the methyl substituents at the 3- and 4-positions of the benzene ring, with an oxime (-CH=N-OH) functional group replacing the aldehyde’s carbonyl oxygen.
For instance, oximes are typically synthesized by reacting aldehydes with hydroxylamine under mild acidic or basic conditions . The steric and electronic effects of the 3,4-dimethyl groups may influence its reactivity and physical properties compared to simpler benzaldehyde oximes.
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N-[(3,4-dimethylphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H11NO/c1-7-3-4-9(6-10-11)5-8(7)2/h3-6,11H,1-2H3 |
InChI Key |
FMMYWZFQQDNXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C=NO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-dimethylbenzaldehyde oxime can be synthesized through the reaction of 3-methyl-4-methylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium at room temperature. The general reaction is as follows:
3-Methyl-4-methylbenzaldehyde+Hydroxylamine Hydrochloride→3-Methyl-4-methylbenzaldehyde oxime+HCl
Industrial Production Methods
Industrial production of 3,4-dimethylbenzaldehyde oxime follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Oxidation Reactions
Oxidation of 3,4-dimethylbenzaldehyde oxime typically targets the C=N bond. Key pathways include:
Supporting Data :
-
Post-oxidation structural confirmation via ¹H NMR shows disappearance of the oxime proton (δ ~8.05 ppm) and emergence of nitrile signals (C≡N stretch at ~2,200 cm⁻¹ in IR) .
Reduction Reactions
Reduction of the oxime group produces primary amines:
| Reagent/Conditions | Product | Mechanistic Notes |
|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | 3,4-Dimethylbenzylamine | Two-step reduction: C=N bond reduced to C-N, followed by hydroxylamine → amine. |
| Hydrogenation (H₂/Pd-C) | 3,4-Dimethylbenzylamine | Catalytic hydrogenation under ambient pressure. |
Key Observations :
-
Stereochemical outcomes (E/Z isomerism of the oxime) influence reaction rates but not final product structure due to reductive racemization .
Substitution Reactions
The hydroxyl group of the oxime participates in nucleophilic substitutions:
| Reagent/Conditions | Product | Mechanistic Notes |
|---|---|---|
| N-Chlorosuccinimide (NCS) | 3,4-Dimethylbenzaldehyde chloro-oxime | Electrophilic halogenation at the hydroxyl oxygen, forming O-halo derivatives. |
| Acetic anhydride (Ac₂O) | Acetylated oxime | O-Acetylation under base-free conditions. |
Structural Evidence :
-
Post-substitution ¹H NMR spectra show downfield shifts for protons adjacent to electronegative substituents (e.g., δ ~2.23 ppm for methyl groups in acetylated derivatives) .
Cycloaddition and Rearrangement Reactions
The oxime group enables participation in [3+2] cycloadditions and Beckmann rearrangements:
| Reaction Type | Conditions | Product |
|---|---|---|
| Beckmann Rearrangement | H₂SO₄, 100°C | 3,4-Dimethylbenzamide |
| Nitrile Oxide Cycloaddition | Dipolarophile (e.g., alkyne) | Isoxazoline derivatives |
Mechanistic Insights :
-
Beckmann rearrangement proceeds via protonation of the oxime hydroxyl, followed by migration of the anti-methyl group to form the amide .
Complexation and Biological Interactions
3,4-Dimethylbenzaldehyde oxime exhibits metal-chelating properties:
| Metal Ion | Complex Structure | Application |
|---|---|---|
| Cu(II) | Square-planar Cu-oxime complex | Catalysis in oxidation reactions. |
| Fe(III) | Octahedral Fe-oxime complex | Potential antimicrobial agents. |
Research Findings :
Thermal and Photochemical Behavior
-
Thermolysis : Decomposes above 200°C, releasing NH₃ and forming 3,4-dimethylbenzonitrile as a major product.
-
Photolysis : UV irradiation (254 nm) induces homolytic cleavage of the N-O bond, generating iminyl radicals.
Scientific Research Applications
3,4-dimethylbenzaldehyde oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dimethylbenzaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds and interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Properties of Benzaldehyde Oximes
Key Observations :
- Electronic Effects : Electron-donating methyl groups may stabilize the oxime’s imine moiety, altering its acidity and coordination behavior relative to electron-withdrawing substituents (e.g., chloro derivatives in ).
- Solubility : While direct data is absent, the methyl groups likely enhance lipophilicity compared to polar oximes like formaldehyde oxime.
Research Findings and Data Gaps
- Computational Data : DFT-optimized structures for related oximes (e.g., dimethylfuroxan) suggest opportunities for modeling 3,4-dimethylbenzaldehyde oxime’s electronic properties .
- Safety Profile : 2,4-Dimethylbenzaldoxime’s GHS classification (Category 4-3-III) hints at similar hazards for the 3,4-isomer, though experimental toxicity data is lacking .
Q & A
Q. What are the recommended safety protocols for handling 3,4-dimethylbenzaldehyde oxime in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
